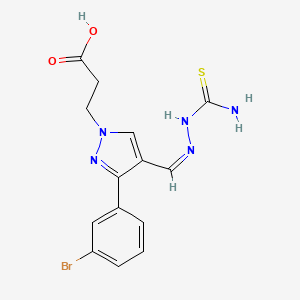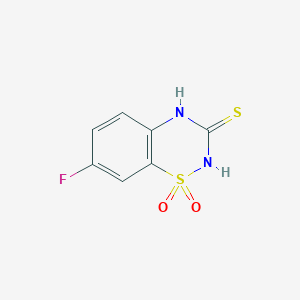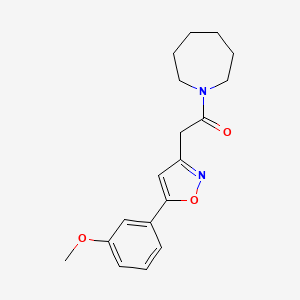
1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a complex organic compound that features a unique structure combining an azepane ring, an isoxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving amines and haloalkanes.
Final Coupling: The final step involves coupling the isoxazole and azepane intermediates under specific conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel polymers and materials with specific electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism by which 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isoxazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the azepane ring may provide structural stability and specificity.
Comparison with Similar Compounds
- 1-(Piperidin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- 1-(Morpholin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
Comparison: 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is unique due to the presence of the azepane ring, which provides a different steric and electronic environment compared to piperidine or morpholine rings. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-8-6-7-14(11-16)17-12-15(19-23-17)13-18(21)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKKXOKVFDRQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)
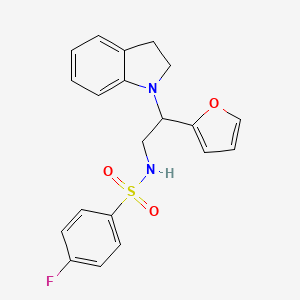
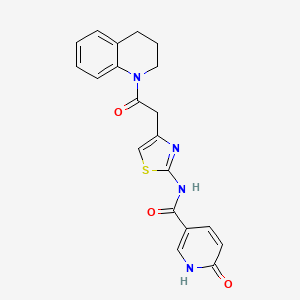
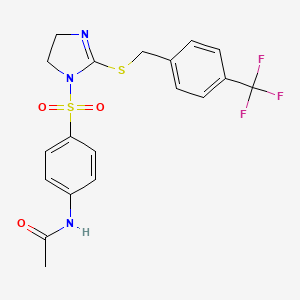
![2,4-diethyl 5-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2600569.png)
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2600571.png)
![1-(3-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2600572.png)
![5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2600573.png)
![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)


![2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2600578.png)
